(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
Overview
Description
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine, or (S)-DCFPEN, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the nitropyridine family and is characterized by a unique molecular structure and a wide range of chemical reactivity.
Scientific Research Applications
(S)-DCFPEN has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as a catalyst for the formation of carbon-carbon bonds, and as a ligand for the coordination of metal ions. Additionally, (S)-DCFPEN has been used to study the effects of nitroaromatic compounds on biological systems, as well as the effects of metal ions on the reactivity of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of (S)-DCFPEN is not well understood. However, it is believed that the nitro group in (S)-DCFPEN increases the rate of electron transfer, allowing it to act as a catalyst in the formation of carbon-carbon bonds. Additionally, the presence of the 2,6-dichloro-3-fluorophenyl group allows (S)-DCFPEN to coordinate with metal ions, which may influence its reactivity.
Biochemical and Physiological Effects
(S)-DCFPEN has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. Additionally, (S)-DCFPEN has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
(S)-DCFPEN has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize, and its reactivity can be easily modified by the addition of metal ions. Additionally, (S)-DCFPEN is relatively non-toxic and can be used in a variety of biological systems. However, (S)-DCFPEN is susceptible to hydrolysis, which can limit its usefulness in certain experiments.
Future Directions
Given the potential applications of (S)-DCFPEN, there are several potential future directions for research. These include further studies of its mechanism of action, potential applications in drug synthesis and delivery, and the development of more efficient synthesis methods. Additionally, further studies of its biochemical and physiological effects could lead to the development of new treatments for various diseases. Finally, (S)-DCFPEN could be used to study the effects of nitroaromatic compounds on biological systems, as well as the effects of metal ions on the reactivity of nitroaromatic compounds.
properties
IUPAC Name |
3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOUCIQKWTGJY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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